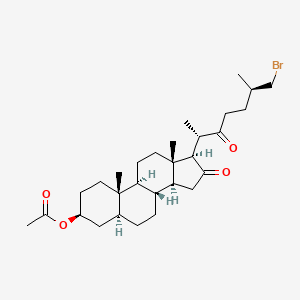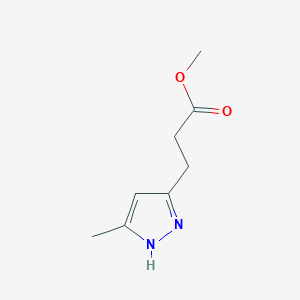![molecular formula C34H34N2O2 B12630132 4,4'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine) CAS No. 919789-61-0](/img/structure/B12630132.png)
4,4'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine) is an organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two morpholine groups attached to a central diphenylethene core, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine) typically involves the reaction of 1,2-diphenylethene with 4-bromophenylmorpholine under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may be carried out in a continuous flow reactor to enhance efficiency. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,4’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Wirkmechanismus
The mechanism by which 4,4’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine) exerts its effects is primarily through its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. For example, in biological systems, it may interact with cellular receptors or enzymes, influencing signaling pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4,4’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bisphenol
- **4,4’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dibenzoic acid
Uniqueness
4,4’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine) is unique due to the presence of morpholine groups, which impart distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers unique opportunities for functionalization and application in various fields.
Eigenschaften
CAS-Nummer |
919789-61-0 |
|---|---|
Molekularformel |
C34H34N2O2 |
Molekulargewicht |
502.6 g/mol |
IUPAC-Name |
4-[4-[2-(4-morpholin-4-ylphenyl)-1,2-diphenylethenyl]phenyl]morpholine |
InChI |
InChI=1S/C34H34N2O2/c1-3-7-27(8-4-1)33(29-11-15-31(16-12-29)35-19-23-37-24-20-35)34(28-9-5-2-6-10-28)30-13-17-32(18-14-30)36-21-25-38-26-22-36/h1-18H,19-26H2 |
InChI-Schlüssel |
CQPGLSFUQLRSRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC=C(C=C2)C(=C(C3=CC=CC=C3)C4=CC=C(C=C4)N5CCOCC5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide](/img/structure/B12630082.png)


![2-(Pyridin-2-yl)ethyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12630101.png)
![4-{4-[2-(Hexylamino)-2-oxoethoxy]-5-methyl-1,3-thiazol-2-yl}benzoic acid](/img/structure/B12630105.png)


![1-[2-(Methanesulfonyl)ethenyl]naphthalene](/img/structure/B12630123.png)
